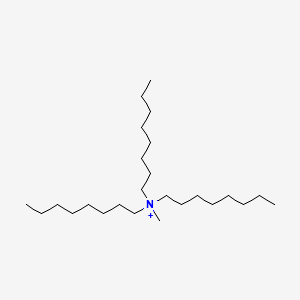

Methyltricaprylylammonium

Descripción

Historical Context and Evolution of Quaternary Ammonium (B1175870) Salts in Chemical Science

The journey of quaternary ammonium salts (QAS) began with their discovery in the early 20th century. Initially recognized for their bactericidal properties, the application of QAS as disinfectants became more formalized around 1935. acs.org The fundamental structure of these compounds features a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org This inherent charge is independent of the pH of their environment, a key characteristic that distinguishes them from other amine derivatives. wikipedia.org

The synthesis of QAS, a process known as quaternization, typically involves the alkylation of tertiary amines. wikipedia.org Over the decades, advancements in synthetic methodologies have led to the development of various generations of QAS, each with enhanced properties. cambridge.org This evolution has expanded their utility beyond their initial role as biocides into diverse fields of chemical science. A pivotal development in the application of QAS was the advent of phase-transfer catalysis (PTC) in the 1970s. scienceinfo.com This technique utilizes the ability of QAS to transport reactants between immiscible phases, such as an aqueous and an organic layer, thereby accelerating reaction rates and improving yields. scienceinfo.comacs.org

Significance of Methyltricaprylylammonium in Modern Catalysis and Separation Technologies

This compound chloride, commercially known as Aliquat 336, is a quaternary ammonium salt distinguished by its three caprylyl (octyl) chains and one methyl group attached to the nitrogen atom. wikipedia.org This structure imparts significant lipophilicity, making it highly effective as a phase-transfer catalyst. scienceinfo.com In the realm of catalysis, it facilitates a wide array of organic reactions by transferring anionic reactants from an aqueous phase to an organic phase where the reaction with an organic substrate can occur. scienceinfo.comacs.org This capability has proven invaluable in numerous synthetic processes, including alkylations, esterifications, and oxidations. scienceinfo.comresearchgate.netbiomedres.us

Beyond its catalytic prowess, this compound chloride is extensively employed in separation technologies, particularly in solvent extraction and hydrometallurgy. evitachem.com Its ability to form ion pairs with various anions allows for the selective extraction of metal ions from aqueous solutions into an organic phase. taylorandfrancis.com This has significant implications for the recovery of valuable metals from ores and industrial waste streams. Furthermore, its application extends to the separation of organic acids from fermentation broths, a critical step in biorefining processes. jmb.or.kr

Detailed Research Findings in Catalysis

The efficacy of this compound chloride as a phase-transfer catalyst has been demonstrated in various studies. For instance, in the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene using hydrogen peroxide, a catalytic system of H₃PW₁₂O₄₀ and Aliquat 336 achieved a conversion of 55.6% with a selectivity of 94.5% under optimized conditions. acs.orgacs.org Another notable application is in the Biginelli reaction for the synthesis of dihydropyrimidinones, where Aliquat 336 proved to be more effective than tetrabutylammonium (B224687) chloride, highlighting the influence of the long alkyl chains on catalytic activity. scirp.org

| Reaction Type | Substrate | Co-catalyst/Reagent | Yield/Conversion | Selectivity | Reference |

|---|---|---|---|---|---|

| Epoxidation | (Z,E,E)-1,5,9-cyclododecatriene | H₃PW₁₂O₄₀ / H₂O₂ | 55.6% Conversion | 94.5% | acs.orgacs.org |

| Biginelli Reaction | Various aldehydes and β-ketoesters | Aqueous NaOH | Improved yields compared to TBAC | Not specified | scirp.org |

| Destruction of Methyl Bromide | Methyl Bromide | Aqueous Sodium Sulfide | >99% removal from air stream | Not applicable | researchgate.net |

| Oxidation | Cyclohexanol | Tungstic acid / H₂O₂ | Up to 97% yield | Not specified | cambridge.org |

Detailed Research Findings in Separation Technologies

In the field of separation, this compound chloride has shown remarkable efficiency in the extraction of various metal ions. For example, in the recovery of cobalt from lithium-ion battery waste, it achieved an extraction efficiency of 98.23% under optimized chloride ion concentrations. It is also a well-established extractant for a range of metal ions through anion exchange or the formation of a neutral extraction complex. taylorandfrancis.com Its utility is further demonstrated in the separation of rare earth elements, where it shows preferential extraction of lighter rare earths in a nitrate (B79036) medium. taylorandfrancis.com

| Target Analyte | Matrix | Extraction Efficiency | Key Conditions | Reference |

|---|---|---|---|---|

| Cobalt(II) | Spent Lithium-ion Batteries | 98.23% | Optimized Chloride Ion Concentration | |

| Palladium(II) and Platinum(IV) | Aqueous HCl solutions | Almost quantitative | - | taylorandfrancis.com |

| Lighter Rare Earth Elements | Nitrate medium | Preferential extraction over heavier rare earths | - | taylorandfrancis.com |

| Lactic Acid | Fermentation Broth | Improved extraction performance | - | jmb.or.kr |

Scope and Research Trajectories of this compound Studies

Current research on this compound chloride continues to explore its potential in both established and emerging areas. One significant trajectory is the development of more environmentally friendly or "green" chemical processes. researchgate.net Its use as a phase-transfer catalyst allows for the use of water as a solvent, reducing the need for volatile and often hazardous organic solvents. scienceinfo.com

Another active area of investigation is its application in the formation of deep eutectic solvents (DESs). These are mixtures of a quaternary ammonium salt with a hydrogen bond donor, which form a liquid with a much lower melting point than the individual components. DESs are being explored as green solvents for various applications, including extraction processes.

Furthermore, research is ongoing to enhance the efficiency and selectivity of this compound chloride in hydrometallurgical processes for the recovery of critical and valuable metals from electronic waste and other secondary sources. The modification of its structure to fine-tune its properties for specific applications also remains a subject of interest. For example, functionalized clays (B1170129) modified with Aliquat 336 have shown promise as adsorbents for polyphenols. cambridge.org The continuous exploration of its catalytic and extractive properties ensures that this compound chloride will remain a compound of significant interest in advanced chemical research for the foreseeable future.

Structure

2D Structure

Propiedades

Número CAS |

22061-11-6 |

|---|---|

Fórmula molecular |

C25H54N+ |

Peso molecular |

368.7 g/mol |

Nombre IUPAC |

methyl(trioctyl)azanium |

InChI |

InChI=1S/C25H54N/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3/h5-25H2,1-4H3/q+1 |

Clave InChI |

ZUZLIXGTXQBUDC-UHFFFAOYSA-N |

SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC |

SMILES canónico |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC |

Otros números CAS |

22061-11-6 |

Sinónimos |

Aliquat 336 capriquat methyltricaprylylammonium methyltricaprylylammonium chloride methyltrioctylammonium chloride MTOATFA cpd TOMAC salt tricaprylylmethylammonium trioctylmethylammonium trioctylmethylammonium chloride trioctylmethylammonium iodide trioctylmethylammonium trifluoroacetate |

Origen del producto |

United States |

Synthetic Methodologies and Derivatization Strategies for Methyltricaprylylammonium Compounds

Established Synthetic Pathways for Methyltricaprylylammonium Salts

The primary and most well-established method for synthesizing this compound chloride is through the quaternization of trioctylamine (B72094). This reaction, a classic example of the Menschutkin reaction, involves the nucleophilic substitution of a tertiary amine with a methyl halide.

The most common industrial process involves the reaction of trioctylamine with methyl chloride. This synthesis is typically carried out under controlled temperature and pressure to ensure the methyl chloride, a gas at room temperature, remains dissolved in the reaction medium. Industrial-scale production often utilizes temperatures in the range of 75 to 95°C and pressures below 0.2 MPa. To facilitate a homogenous reaction and enhance the nucleophilicity of the trioctylamine, industrial alcohol is frequently employed as a solvent. The reaction can be summarized as follows:

(C₈H₁₇)₃N + CH₃Cl → [(C₈H₁₇)₃NCH₃]⁺Cl⁻

Key parameters for this synthesis include the molar ratio of reactants, with a slight excess of methyl chloride often used to drive the reaction to completion. The reaction time is typically extensive, ranging from 10 to 15 hours, to achieve high conversion rates, often exceeding 90%.

For laboratory-scale synthesis, methyl iodide is sometimes used as the methylating agent due to its higher reactivity compared to methyl chloride. This increased reactivity is attributed to the better leaving group ability of the iodide ion. However, methyl iodide is more toxic and requires the use of polar solvents to facilitate the reaction.

Table 1: Comparison of Methylating Agents for this compound Salt Synthesis

| Methylating Agent | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Methyl Chloride | 75-95°C, ≤0.2 MPa, 10-15 hours in industrial alcohol | Cost-effective for industrial scale | Requires pressure equipment, longer reaction times | 90-95% |

| Methyl Iodide | 60°C, 24-48 hours in polar solvents | Higher reactivity, suitable for lab scale | More toxic, more expensive | 85-90% |

Novel Approaches in the Synthesis of this compound Derivatives with Varied Counter-ions

The versatility of this compound-based compounds can be significantly expanded by modifying the counter-ion. This derivatization allows for the tuning of properties such as solubility, thermal stability, and catalytic activity. The primary method for achieving this is through anion exchange reactions.

A common approach involves a metathesis reaction where the chloride salt of this compound is reacted with a salt containing the desired anion. The choice of the new anion is dictated by the intended application of the resulting quaternary ammonium (B1175870) salt.

For instance, the synthesis of this compound bis(trifluoromethylsulfonyl)imide ([Aliquat⁺][NTf₂⁻]), an ionic liquid, is achieved by an anion exchange reaction between this compound chloride and lithium bis(trifluoromethylsulfonyl)imide. researchgate.net This reaction is typically carried out in water, where the resulting ionic liquid is immiscible and can be easily separated. researchgate.net

Other novel counter-ions that have been introduced include:

Bromide: Synthesized by reacting trioctylamine with methyl bromide, this derivative is also used as a phase transfer catalyst.

Triflate: Triflate-containing ionic liquids can be synthesized through direct alkylation of trioctylamine with methyl trifluoromethanesulfonate (B1224126) or by anion exchange from the corresponding chloride or bromide salts. nih.gov

Nitrate (B79036) and Thiocyanate: These anions have been incorporated to create extractants with specific selectivities for rare earth elements. taylorandfrancis.com

The development of these derivatives often involves exploring different solvent systems and reaction conditions to optimize the anion exchange process. For example, the use of non-aqueous media can be advantageous for the exchange of more hydrophobic anions. researchgate.net

Table 2: Examples of this compound Derivatives and their Synthesis**

| Derivative | Counter-ion | Synthetic Method | Key Application |

|---|---|---|---|

| This compound bromide | Br⁻ | Quaternization of trioctylamine with methyl bromide | Phase Transfer Catalyst |

| This compound bis(trifluoromethylsulfonyl)imide | (CF₃SO₂)₂N⁻ | Anion exchange from the chloride salt with LiNTf₂ | Ionic Liquid |

| This compound triflate | CF₃SO₃⁻ | Direct alkylation with methyl triflate or anion exchange | Ionic Liquid |

| This compound nitrate | NO₃⁻ | Anion exchange | Rare Earth Element Extraction |

Process Optimization and Scalability Research in this compound Synthesis

Research into the process optimization and scalability of this compound synthesis is driven by the need to improve efficiency, reduce costs, and minimize environmental impact. asau.ru Key areas of focus include catalyst selection, reaction conditions, and reactor design.

Catalyst Optimization: While the quaternization reaction can proceed without a catalyst, the use of basic catalysts can enhance reaction rates. Although often not explicitly detailed in patents, inorganic bases like sodium hydroxide (B78521) or potassium hydroxide are likely used for their cost-effectiveness. The use of other phase transfer catalysts to accelerate biphasic reactions is also an area of investigation.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and solvent is crucial. acs.org Maintaining a consistent temperature is vital to control the reaction rate and prevent side reactions. The choice of solvent not only facilitates the mixing of reactants but can also influence the nucleophilicity of the amine.

Scalability and Reactor Design: For industrial production, scaling up the synthesis requires careful consideration of mass and heat transfer. numberanalytics.com Continuous flow reactors are being explored as a means to improve efficiency and control over reaction parameters during scale-up. numberanalytics.com Furthermore, process intensification strategies, such as using the product itself as a solvent in later stages of the reaction, are being investigated to increase throughput and reduce waste. google.com

Research also focuses on simplifying the purification process. In an ideal scalable process, the reaction goes to completion, minimizing the presence of unreacted starting materials and simplifying the isolation of the final product. google.com This is often achieved by carefully controlling the stoichiometry of the reactants. google.com

Fundamental Mechanistic Investigations of Methyltricaprylylammonium Action

Elucidation of Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique that enables reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. researchgate.netdalalinstitute.com Methyltricaprylylammonium chloride is a highly effective phase-transfer catalyst. cambridge.org The mechanism of PTC involves the catalyst shuttling a reactant from one phase to another where the reaction can proceed more favorably. acenet.edudalalinstitute.com

The cornerstone of this compound's catalytic activity is the formation of an ion pair with a reactant anion from the aqueous phase. slideshare.netacenet.edu The lipophilic nature of the quaternary ammonium (B1175870) cation, with its long alkyl chains, allows the newly formed ion pair to be extracted from the aqueous phase into the organic phase. spcmc.ac.in This process is driven by the favorable interactions of the alkyl groups with the nonpolar organic solvent.

Once in the organic phase, the anion of the ion pair is "naked" or less solvated by water molecules, rendering it more reactive. operachem.com This "activated" anion can then react with the organic substrate. spcmc.ac.in After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the catalytic cycle. spcmc.ac.in The efficiency of this process is governed by the equilibrium of anion exchange at the interface. mdpi.com

Table 1: Ion-Pair Formation and Reactivity in Phase Transfer Catalysis

| Step | Description | Key Factors |

| 1. Anion Exchange | The catalyst cation (Q+) exchanges its initial anion (X-) for the reactant anion (Y-) from the aqueous phase at the interface. | Concentration of reactants, lipophilicity of the catalyst. |

| 2. Phase Transfer | The newly formed ion pair (Q+Y-) moves from the aqueous or interfacial region into the bulk organic phase. | Lipophilicity of the ion pair, nature of the organic solvent. |

| 3. Organic Phase Reaction | The "naked" and more reactive anion (Y-) reacts with the organic substrate (RX). | Reactivity of the anion, concentration of the substrate. |

| 4. Catalyst Regeneration | The catalyst cation (Q+) pairs with the leaving group (X-) and returns to the aqueous phase. | Solubility of the resulting ion pair in both phases. |

This table provides a simplified overview of the ion-pair dynamics in phase transfer catalysis.

Increasing the interfacial area through vigorous stirring can enhance the reaction rate by facilitating more efficient transfer of the ion pair. princeton.edu The transport of the ion pair across the interface is a critical step, and its kinetics can be influenced by the formation of a third liquid phase in some systems, which can act as a reservoir for the catalyst. acs.org The presence of immiscible phases and the transport of reacting species between them are fundamental phenomena in PTC. researchgate.net

The nature of the counter-ion associated with the this compound cation plays a crucial role in the catalytic efficiency and selectivity. wikipedia.org The selectivity of the catalyst for different anions is determined by their relative lipophilicity and hydration energies. Anions with lower hydration energy are more easily extracted into the organic phase. mdpi.com

For instance, in reactions involving halide ions, the extraction efficiency generally follows the order I- > Br- > Cl- > F-. This is because iodide, being the largest and least hydrated, forms a more lipophilic ion pair with the quaternary ammonium cation. mdpi.com This selectivity can be exploited to control the outcome of competitive reactions. However, highly lipophilic anions can sometimes act as catalyst poisons by remaining in the organic phase and preventing the catalyst from returning to the aqueous phase to pick up new reactant anions. mdpi.com

Table 2: Relative Extraction Efficiency of Anions in Phase Transfer Catalysis

| Anion | Relative Lipophilicity | Extraction into Organic Phase |

| Iodide (I-) | High | Most Favorable |

| Bromide (Br-) | Moderate | Favorable |

| Chloride (Cl-) | Low | Less Favorable |

| Fluoride (F-) | Very Low | Least Favorable |

This table illustrates the general trend of anion extractability based on lipophilicity.

The choice of the organic solvent significantly impacts the mechanism and efficiency of phase transfer catalysis. magtech.com.cnosti.gov A suitable solvent can enhance the reaction rate, improve product yield, and facilitate catalyst recovery. magtech.com.cn Polar aprotic solvents, such as dichloromethane (B109758) and toluene, are often effective as they can solubilize the quaternary ammonium salt and activate the anion for reaction. operachem.com

The solvent can influence the distribution of the catalyst between the phases and the solvation of the ion pair in the organic phase. researchgate.net In some cases, the use of a nonpolar solvent in which the catalyst is insoluble can lead to the formation of a third phase, which can alter the reaction mechanism and kinetics. operachem.com The interaction between the solvent and the catalyst-substrate complex can also affect the stability of transition states and, consequently, the reaction pathway. researchgate.net

Mechanisms of Solvent Extraction by this compound

This compound chloride, commercially known as Aliquat 336, is a well-established and efficient extractant in solvent extraction processes, particularly for the recovery of metals from aqueous solutions. taylorandfrancis.comrsc.org The mechanism of extraction is primarily based on anion exchange. rsc.org

In solvent extraction, this compound chloride facilitates the transfer of anionic metal complexes from an aqueous phase to an organic phase. taylorandfrancis.com The general mechanism involves the exchange of the chloride ion of the extractant with the target anionic species in the aqueous solution. rsc.orgresearchgate.net For example, in the extraction of metal anions like perrhenate (B82622) (ReO₄⁻) or complex metal chlorides, the following equilibrium is established:

[R₃CH₃N⁺Cl⁻]ₒᵣ₉ + [MClₓ]ⁿ⁻ₐᵩ ⇌ [R₃CH₃N⁺]ₙ[MClₓ]ⁿ⁻ₒᵣ₉ + nCl⁻ₐᵩ

where 'org' and 'aq' denote the organic and aqueous phases, respectively. nih.govmdpi.com The efficiency of the extraction depends on several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, and the temperature. rsc.orgnih.gov The extraction of different metal ions can be selective, allowing for their separation and purification. nih.gov For instance, Aliquat 336 has been shown to preferentially extract cobalt(II) over nickel(II) from acidic sulfate (B86663) solutions. nih.gov

Table 3: Factors Influencing Anion Exchange Extraction with this compound Chloride

| Factor | Influence on Extraction Efficiency |

| pH of Aqueous Phase | Affects the speciation of the metal ion in the aqueous phase, influencing the formation of the extractable anionic complex. nih.gov |

| Extractant Concentration | Higher concentrations generally lead to increased extraction until a saturation point is reached. nih.gov |

| Organic Diluent | The polarity and solvating ability of the diluent can affect the stability of the extracted complex and the overall extraction efficiency. nih.gov |

| Temperature | Can influence the thermodynamics of the extraction process, with some extractions being endothermic and others exothermic. rsc.org |

| Presence of Other Anions | Competitive extraction can occur, with the extractant showing selectivity for certain anions over others. researchgate.net |

This table summarizes key parameters that modulate the efficiency of anion exchange extraction using this compound chloride.

Solvation and Ion Association Mechanisms

This compound chloride, commercially known as Aliquat 336, functions primarily through mechanisms of ion association and solvation. mdpi.comevitachem.com As a quaternary ammonium salt, it consists of a positively charged nitrogen center and a chloride anion. pharmacompass.com The core of its action in various applications, particularly in solvent extraction and phase-transfer catalysis, lies in its ability to form ion pairs. evitachem.comresearchgate.net

The general mechanism involves the exchange of its chloride anion for another anion from an aqueous phase, forming a new ion pair. mdpi.com This process is fundamentally an anion exchange or ion association reaction. mdpi.com For instance, in the extraction of metals from aqueous solutions containing chloride ions, metals often form anionic complexes (e.g., tetrachlorocadmiate ion, [CdCl₄]²⁻). psu.edu The lipophilic cation of this compound then associates with this anionic metal complex, forming a neutral ion-association compound. psu.edu

Reverse Micelle Formation and Associated Mechanisms

Under specific conditions, particularly at high concentrations in non-polar solvents, this compound chloride can self-assemble into supramolecular structures known as reverse micelles (or inverted micelles). mdpi.comresearchgate.netscielo.br Reverse micelles are nano-sized aggregates of surfactant molecules in an organic solvent, where the polar head groups of the surfactant (in this case, the quaternary ammonium group) form a hydrophilic core, while the hydrophobic tails (the capryl chains) extend outwards into the surrounding non-polar solvent. scielo.brhnu.edu.cn This structure can encapsulate small amounts of water, creating a nano-sized aqueous pool within the organic phase. scielo.brnih.gov

The formation of these structures is a concentration-dependent phenomenon, occurring above a critical micelle concentration (CMC). hnu.edu.cn For Aliquat 336 in the absence of a plasticizer, a concentration of around 50 wt% is often required to form reverse micelles within a polymer matrix. mdpi.comresearchgate.net However, the presence of plasticizers can lower this threshold significantly. mdpi.com For example, with NPOE and DOS plasticizers, reverse micelle formation occurs at 35 wt% and 30 wt% Aliquat 336, respectively. mdpi.com

These reverse micellar systems are utilized in various applications, including the extraction of biomolecules like enzymes and flavonoids. tandfonline.comchemrxiv.org The mechanism involves the encapsulation of the target molecule within the aqueous core of the reverse micelle, thus transferring it into the organic phase. tandfonline.com The size and properties of the reverse micelles can be tuned by adjusting parameters such as water content or the addition of co-surfactants (like long-chain alcohols), which can influence the efficiency of the extraction process. scielo.brchemrxiv.org Characterization of these structures is often performed using techniques such as fluorescence microscopy and transmission electron microscopy. tandfonline.com Research has also explored the creation of cross-linked reverse micelles, which captures the self-assembled structure through polymerization, creating stable nanospheres that can be used to site-isolate catalysts or facilitate phase transfer. instras.com

Interfacial Phenomena and Membrane Transport Research

This compound chloride is a surface-active agent, meaning it naturally accumulates at the interface between two immiscible phases, such as water and an organic solvent. researchgate.netcambridge.org Its amphiphilic nature, with a polar headgroup and non-polar tails, drives it to orient at the liquid-liquid interface, with the ammonium head groups facing the aqueous phase and the alkyl chains penetrating the organic phase. researchgate.net This behavior is central to its role in interfacial catalysis (phase-transfer catalysis) and membrane transport, where it acts as a carrier to transport chemical species across the phase boundary. cambridge.orgresearchoutreach.org

Studies on Transport Efficiency in Supported Liquid Membranes

Supported liquid membranes (SLMs) represent a technology that integrates solvent extraction and stripping into a single step. mdpi.com In this setup, an organic liquid phase containing a carrier, such as this compound chloride, is immobilized within the pores of a microporous solid support. mdpi.comcsic.es This membrane separates two aqueous phases: a feed phase, from which a substance is to be removed, and a stripping (or receiving) phase, into which the substance is to be concentrated. mdpi.com

Numerous studies have demonstrated the effectiveness of this compound chloride as a carrier in SLMs for the transport of various metal ions and organic compounds. mdpi.comresearchgate.netmdpi.com The transport efficiency is highly dependent on several operational parameters, including the carrier concentration in the organic membrane phase, the pH of the feed and stripping solutions, and the flow rates of the aqueous phases. researchgate.nettandfonline.com

For instance, in the transport of Cadmium(II) from hydrochloric acid solutions, an efficiency of 82% was achieved under optimized conditions using 0.1 M this compound chloride in toluene. researchgate.nettandfonline.com Similarly, a study on the recovery of bisphenol A from aqueous solutions reported a recovery of approximately 89% using a membrane composed of 50% (v/v) this compound chloride in 2-octanol. mdpi.com The carrier concentration is a critical factor; initially, increasing the concentration enhances the transport flux because more carrier molecules are available to complex with the target species at the feed-membrane interface. tandfonline.com However, beyond an optimal point, the transport rate may level off or decrease due to factors like increased viscosity of the membrane liquid, which reduces the mobility of the carrier-solute complex. tandfonline.comresearchgate.net

Table 1: Transport Efficiency of this compound in Supported Liquid Membranes

| Transported Species | Membrane Phase (Carrier/Solvent) | Feed Phase | Stripping Phase | Max. Transport Efficiency/Recovery (%) | Reference |

|---|---|---|---|---|---|

| Cadmium(II) | 0.1 M Aliquat 336 / Toluene | 2 M HCl | 0.06 M EDTA | 82 | researchgate.nettandfonline.com |

| Bisphenol A | 50% (v/v) Aliquat 336 / 2-Octanol | pH adjusted | 1 x 10⁻² mol L⁻¹ NaOH | 89 | mdpi.com |

| Arsenic(V) | Aliquat 336 / Kerosene (B1165875) | As(V) solution | Not specified | >70 | mdpi.com |

| Hydrochloric Acid | 0.2 M Aliquat 336 / Xylene (with phase modifier) | 6 M HCl | Not specified | Flux increased up to 0.2 M carrier conc. | researchgate.net |

Liquid-Liquid Interfacial Dynamics and Charge Transfer

The transfer of ions across the interface between two immiscible electrolyte solutions (ITIES) is a fundamental process in electrochemistry, chemical separations, and biological systems. researchoutreach.orgbanglajol.info this compound facilitates this transfer for anionic species through a mechanism known as facilitated ion transfer (FIT). banglajol.info This process involves the formation of a complex between the carrier (this compound cation) and the target ion at the interface, which then moves across the phase boundary. researchoutreach.orgbanglajol.info

Advanced Applications of Methyltricaprylylammonium in Chemical Processes

Applications in Organic Synthesis via Phase Transfer Catalysis

Methyltricaprylylammonium chloride, often referred to as Aliquat 336, is a prominent phase transfer catalyst (PTC) in organic synthesis. taylorandfrancis.comimpag.ch Phase transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. impag.ch The catalyst, a quaternary ammonium (B1175870) salt, transports a reactant from the aqueous phase to the organic phase, where the reaction occurs. impag.ch This technique often leads to increased reaction rates, higher yields, and milder reaction conditions. impag.ch

Nucleophilic Substitution Reactions

This compound chloride is widely employed as a phase transfer catalyst in nucleophilic substitution reactions. medchemexpress.comimpag.ch In these reactions, a nucleophile from an aqueous phase is transferred to an organic phase to react with an alkyl halide. researchgate.net The catalyst's cation pairs with the nucleophilic anion, and the resulting ion pair is soluble in the organic phase, allowing the reaction to proceed. impag.ch This method has been successfully used for various nucleophilic substitutions, including the synthesis of nitriles from alkyl halides and sodium cyanide, and the preparation of ethers from alkyl halides and phenoxides. google.com

For instance, the reaction of benzyl (B1604629) chloride with aqueous sodium cyanide to produce benzyl cyanide is efficiently catalyzed by this compound chloride. google.com The catalyst facilitates the transfer of the cyanide anion (CN-) into the organic phase containing benzyl chloride.

A notable characteristic of SN2 reactions, a common type of nucleophilic substitution, is the inversion of stereochemical configuration at the carbon atom undergoing attack. libretexts.org The nucleophile attacks the carbon from the side opposite to the leaving group, known as back-side attack. libretexts.org

Oxidation and Reduction Reactions (e.g., Epoxidation)

This compound chloride is also utilized as a phase transfer catalyst in oxidation and reduction reactions. impag.ch A significant application is the epoxidation of alkenes. In a well-documented example, it catalyzes the oxidation of cyclohexene (B86901) to 1,6-hexanedioic acid. wikipedia.org This process is considered a greener alternative to traditional methods that use nitric acid or potassium permanganate, which generate hazardous waste. wikipedia.org

In other applications, it has been used in multiphase systems for the oxidation of alcohols and sulfides with hydrogen peroxide, catalyzed by heteropolyacids. unive.it For example, benzylic and secondary alcohols can be oxidized to aldehydes and ketones with high yields and selectivity. unive.it Similarly, sulfides can be selectively converted to sulfoxides or sulfones. unive.it The catalyst can also facilitate the oxidation of aniline (B41778) to nitrosobenzene (B162901) using hydrogen peroxide and a heteropolyacid catalyst in a multiphase system. scispace.com Furthermore, it has been shown to enhance the rate of the oxygen reduction reaction, which is relevant for processes like the electrosynthesis of hydrogen peroxide. researchgate.net

A study on the epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) using a catalytic system of H3PW12O40 and Aliquat 336 with 30% hydrogen peroxide demonstrated CDT conversion rates of 51.4–55.6% and selectivity towards (E)-1,2-epoxy-(Z,E)-5,9-cyclododecadiene (ECDD) of 79.8–95.1%. acs.org

Alkylation and Cyanation Processes

The role of this compound chloride as a phase transfer catalyst extends to alkylation and cyanation reactions. impag.ch It facilitates the transfer of anions like cyanide (CN-) from an aqueous phase to an organic phase, enabling reactions with organic substrates. impag.chgoogle.com This is particularly useful in processes where the nucleophile is not readily soluble in the organic solvent containing the substrate.

For example, the synthesis of nitriles through the reaction of alkyl halides with sodium cyanide is a classic application of phase transfer catalysis using this compound. google.com Similarly, it is used in various alkylation reactions, including C-alkylation, N-alkylation, and S-alkylation, where it enhances reaction rates and yields. impag.ch In a specific instance, it was used in the O-alkylation of isovanillin, where it helped to overcome scale-up problems. acs.org

Polymerization and Polymer Modification Reactions

This compound chloride, or Aliquat 336, finds applications in the field of polymer chemistry, particularly in the synthesis and modification of polymers. It is a key component in the formation of Polymer Inclusion Membranes (PIMs). aip.org PIMs are a type of liquid membrane where an extractant, like Aliquat 336, is embedded within a polymer matrix, such as cellulose (B213188) triacetate (CTA) or poly(vinyl chloride) (PVC). aip.orguow.edu.au

These membranes are used for the selective extraction and transport of metal ions from aqueous solutions. aip.orgresearchgate.net The efficiency of metal ion removal by these PIMs increases with the concentration of Aliquat 336 in the membrane. aip.org For example, CTA-Aliquat 336 PIMs have been shown to effectively remove heavy metal ions like Cd(II), Zn(II), and Fe(II) from aqueous solutions. aip.org Studies have shown that PIMs containing Aliquat 336 can achieve high extraction efficiencies for various metal ions, with the performance being dependent on the composition of the membrane. uow.edu.au For instance, in PVC/Aliquat 336 PIMs, significant metal extraction was observed when the Aliquat 336 content was 30 wt.% or higher. uow.edu.au

Chiral and Stereoselective Catalysis

While direct applications of this compound chloride as a chiral catalyst are not extensively documented, its role in phase transfer catalysis can be extended to stereoselective reactions. aip.org The principles of phase transfer catalysis can be applied to asymmetric synthesis, where a chiral phase transfer catalyst is used to control the stereochemical outcome of a reaction. numberanalytics.com

In such systems, the chiral catalyst forms a diastereomeric ion pair with the prochiral nucleophile, and this complex then reacts with the substrate in the organic phase, leading to the preferential formation of one enantiomer over the other. beilstein-journals.org While this compound chloride itself is not chiral, it serves as a foundational example of a phase transfer catalyst, and the principles of its function are relevant to the design and application of chiral analogues for stereoselective transformations. d-nb.info The development of new chiral catalysts and methodologies is a continuous effort in organic synthesis, aiming to achieve high levels of stereocontrol in various chemical reactions. numberanalytics.com

Research in Solvent Extraction and Separation Technologies

This compound chloride, commercially known as Aliquat 336, is extensively researched and utilized as a liquid anion exchanger in solvent extraction and separation technologies. wikipedia.orgmdpi.com This process, also a form of liquid-liquid extraction, is crucial in hydrometallurgy for the recovery and purification of metals. researchgate.netresearchgate.net The fundamental mechanism involves the exchange of an anion from an aqueous solution with the chloride ion of the quaternary ammonium salt, which is dissolved in an organic solvent. mdpi.com

This technique is highly effective for separating a wide range of metal ions from aqueous solutions. taylorandfrancis.com For instance, it has been successfully applied to the extraction of precious metals like platinum, palladium, and gold. researchgate.netresearchgate.net It also plays a significant role in the separation of rare earth elements, where it shows preferential extraction of lighter rare earths from nitrate (B79036) media. taylorandfrancis.com

The efficiency of extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant, and the composition of the organic diluent. nih.goviaea.org Kerosene (B1165875) is a commonly used diluent for Aliquat 336. researchgate.netiaea.org

Below is a table summarizing research findings on the application of this compound chloride (Aliquat 336) in the extraction of various metal ions.

| Metal Ion | Aqueous Medium | Key Findings | Reference |

|---|---|---|---|

| Platinum (Pt) | Raffinate (pH 3.2) | Quantitative extraction achieved at ≥0.011 M Aliquat 336 in kerosene. | researchgate.net |

| Cobalt (Co(II)) | Acidic sulfate (B86663) solutions | Preferentially extracted over Ni(II). Highest separation factor of 606.7 obtained with 0.36 M R4N-SCN in kerosene at pH 4.8. | nih.gov |

| Lanthanum (La(III)) & Neodymium (Nd(III)) | Nitric acid medium | Extraction increases with increasing Aliquat 336, metal ion, and nitrate concentration. | iaea.org |

| Rhenium (ReO4-) | Hydrochloric acid solutions | Demonstrated one of the best solvent extraction behaviors compared to other ions. | mdpi.com |

| Cadmium (Cd(II)), Zinc (Zn(II)), Iron (Fe(II)) | Aqueous solution | Used in Polymer Inclusion Membranes (PIMs); removal efficiency increased with Aliquat 336 content. | aip.org |

| Rare Earth Elements (REEs) | Nitrate medium | Lighter rare earths are preferentially extracted over heavier ones. | taylorandfrancis.com |

Recovery and Separation of Precious and Base Metal Ions

This compound chloride is extensively utilized in hydrometallurgical processes for the recovery and separation of precious and base metals, primarily from chloride media. It functions as an extractant, forming ion pairs with anionic metal complexes, thereby facilitating their transfer from an aqueous phase to an organic phase.

Research has demonstrated the effectiveness of this compound chloride in the extraction of a range of metals. For instance, in the recovery of palladium(II) from hydrochloric acid solutions, extraction efficiency can exceed 98% when the concentration of Aliquat 336 is 0.1 M or higher. researchgate.net The extraction of gold(III), platinum(IV), and palladium(II) has been shown to be quantitative (over 99%) across a wide range of hydrochloric acid concentrations using Aliquat 336. tandfonline.com

The separation of different metal ions is a critical aspect of its application. The separation of platinum and rhodium from chloride solutions has been achieved with high selectivity. nih.gov In one study, a separation factor of 279.2 for Platinum(IV)/Rhodium(III) was obtained at a 1.0 mol/L HCl concentration with 0.005 mol/L Aliquat 336. sapub.org Furthermore, the iodide form of Aliquat 336, [A336][I], has shown high separation factors between Pd(II)/Rh(III), Pt(IV)/Rh(III), and Au(III)/Rh(III) at a high chloride concentration of 6 mol/L. tandfonline.com

In the realm of base metals, this compound chloride has been instrumental in the separation of cobalt and nickel from solutions derived from spent lithium-ion batteries. Under optimized conditions of 5.5 M chloride ion concentration and 1.3 M this compound chloride, a cobalt extraction efficiency of 98.23% was achieved with only a 0.86% loss of nickel. sckcen.beiaea.org

The stripping, or back-extraction, of the metal from the organic phase is also a crucial step. For palladium, a mixture of chloride and thiourea (B124793) has proven to be a highly effective stripping agent, achieving over 99% recovery. researchgate.net For platinum, a 0.5 M thiourea solution in hydrochloric acid resulted in approximately 99.9% stripping efficiency. nih.gov

Table 1: Extraction and Separation of Precious and Base Metals using this compound Chloride (Aliquat 336)

| Metal Ion(s) | Feed Solution | Extractant Concentration | Key Finding | Citation |

|---|---|---|---|---|

| Palladium(II) | 1.0 M HCl | >0.1 M Aliquat 336 | >98% extraction efficiency. | researchgate.net |

| Gold(III), Platinum(IV), Palladium(II) | 0.001 to 6.0 mol/L HCl | Not specified | >99% extraction by [A336][Cl], [A336][Br], and [A336][I]. | tandfonline.com |

| Platinum(IV) / Rhodium(III) | 1.0 mol/L HCl | 0.005 mol/L Aliquat 336 | Separation factor of 279.2. | sapub.org |

| Cobalt(II) / Nickel(II) | 5.5 M [Cl⁻] | 1.3 M MTOAC | 98.23% Co extraction, 0.86% Ni loss. | sckcen.beiaea.org |

Extraction and Purification of Biomolecules

The application of this compound chloride extends to the field of biotechnology, specifically in the extraction and purification of biomolecules. Its ability to form reversed micelles in organic solvents provides a microenvironment suitable for encapsulating and separating proteins and other biological macromolecules.

One notable application is in the purification of industrial α-amylase. nih.govnih.gov Using a reversed micellar system composed of Aliquat 336, isooctane, and n-butanol as a cosolvent, researchers were able to recover 85% of the total α-amylase activity. nih.gov This process also resulted in a 1.5-fold concentration of the specific activity of α-amylase and the removal of most neutral protease impurities. nih.gov The choice of cosolvent was found to be critical, with n-butanol enabling the maintenance of α-amylase activity in the stripping solution. nih.gov

Furthermore, this compound chloride has been employed in phase separation techniques to concentrate peptide toxins from water samples when used in combination with sodium sulfate. tandfonline.com It is also utilized in biological research for the extraction and purification of other biomolecules, such as proteins and nucleic acids, by selectively binding to these compounds.

Table 2: Application of this compound Chloride in Biomolecule Purification

| Biomolecule | Method | Key Finding | Citation |

|---|---|---|---|

| α-amylase | Reversed Micellar Extraction | 85% recovery of total activity and 1.5-fold increase in specific activity. | nih.gov |

| Peptide toxins | Phase Separation | Effective concentration from water samples. | tandfonline.com |

| Proteins and Nucleic Acids | Extraction and Purification | Selective binding allows for isolation from complex mixtures. |

Separation of Rare-Earth Elements

The separation of rare-earth elements (REEs) is a challenging task due to their similar chemical properties. This compound salts have been investigated as part of synergistic solvent extraction systems to improve the separation efficiency of these valuable elements.

In one approach, the synergistic solvent extraction of lanthanoids was studied using a mixture of thenoyltrifluoroacetone (HTTA) and Aliquat 336. researchgate.net The extracted species was identified as a quaternary ammonium cation paired with an anionic complex of the lanthanide with HTTA, specifically Q+[Ln(TTA)4]−. researchgate.net This method demonstrated synergistic effects for all lanthanide metals studied. researchgate.net The anion of the Aliquat 336 salt (chloride or perchlorate) was found to influence the extraction process, with the breaking of the bond between the cation and anion of the salt being a key step. mdpi.com

Another study focused on the separation of americium (Am) from curium (Cm) and other lanthanides (Ln). sckcen.betandfonline.com This was achieved using an organic solvent containing a specific lipophilic ligand, CyMe4BTPhen, dissolved in the ionic liquid form of Aliquat 336 nitrate ([A336][NO3]). sckcen.betandfonline.com From a moderately acidic feed solution (1 mol/L HNO3), this system achieved separation factors (SFAm/Cm) between 3.1 and 3.9, SFAm/La > 75, and SFAm/Eu ≥ 3000. sckcen.betandfonline.com

Table 3: Separation of Rare-Earth Elements using this compound Systems

| Elements Separated | Extraction System | Key Finding | Citation |

|---|---|---|---|

| Lanthanoids | HTTA and Aliquat 336 | Formation of Q+[Ln(TTA)4]− with synergistic effects. | researchgate.net |

| Americium from Curium and Lanthanides | CyMe4BTPhen in [A336][NO3] | SFAm/Cm: 3.1–3.9, SFAm/La: >75, SFAm/Eu: ≥3000. | sckcen.betandfonline.com |

Integration in Supported Liquid Membrane Systems for Metal Recovery

Supported liquid membrane (SLM) technology offers an efficient and selective method for metal ion separation, and this compound chloride is a commonly used carrier in these systems. In an SLM, an organic solution containing the carrier is immobilized within the pores of a microporous support, separating two aqueous phases: the feed and the stripping solution.

The transport of platinum(IV) across an SLM containing Aliquat 336 has been investigated. tandfonline.comtandfonline.com A polydifluoroethylene film was impregnated with a solution of Aliquat 336 in dodecane (B42187) with 4% dodecanol. tandfonline.com The study found that sodium perchlorate (B79767) solutions were the most effective for stripping the platinum from the organic membrane phase. tandfonline.comtandfonline.com

Similarly, SLM systems with Aliquat 336 as the carrier have been developed for the recovery of cadmium(II) from aqueous solutions with high salinity or acidity. nih.govkoreascience.kr The transport of cadmium is facilitated by the formation of the CdCl42− complex. nih.gov In a hollow fiber supported liquid membrane (HFSLM) configuration, a 0.05 M concentration of Aliquat 336 in decaline (B1670448) allowed for the quantitative transport of cadmium in 22 hours. nih.gov Interestingly, a lower carrier concentration led to better results, which was attributed to the reduced viscosity of the organic solution and consequently lower membrane resistance. nih.gov

Table 4: this compound in Supported Liquid Membrane Systems

| Metal Ion | Support Material | Carrier Solution | Stripping Agent | Key Finding | Citation |

|---|---|---|---|---|---|

| Platinum(IV) | Polydifluoroethylene | Aliquat 336 in dodecane with 4% dodecanol | Sodium Perchlorate | Effective transport and stripping of Pt(IV). | tandfonline.comtandfonline.com |

| Cadmium(II) | Polyvinylidene difluoride | 0.05 M Aliquat 336 in decaline | Not specified | Quantitative transport of Cd(II) in 22 hours in a HFSLM setup. | nih.gov |

This compound in Environmental Remediation Research

The properties of this compound chloride also lend themselves to applications in environmental remediation, particularly in the treatment of water contaminated with organic pollutants.

Catalytic Degradation of Halogenated Organic Pollutants

This compound chloride acts as a phase transfer catalyst in the hydrodehalogenation of halogenated organic pollutants, a process that converts these toxic compounds into less harmful substances. This is often carried out in multiphase systems in the presence of a metal catalyst like palladium on carbon (Pd/C).

Research has shown that Aliquat 336 can influence the rate and selectivity of the hydrodehalogenation of halobenzenes. core.ac.uk In a biphasic system, it was observed to promote the hydrodechlorination of chlorobenzene (B131634) but inhibit the hydrodebromination and hydrodeiodination of bromobenzene (B47551) and iodobenzene, respectively. core.ac.uk In the presence of Aliquat 336, halogenated ketones such as 4-chloropropiophenone and 4,4'-dichlorobenzophenone (B107185) can be selectively dehalogenated to their corresponding ketones with over 95% selectivity, without reduction of the carbonyl group. core.ac.uk The presence of both potassium hydroxide (B78521) and Aliquat 336 dramatically improves the conversion of 1,2,4,5-tetrachlorobenzene (B31791) to benzene. scispace.com

Table 5: Catalytic Degradation of Halogenated Organic Pollutants using this compound Chloride

| Pollutant | Catalytic System | Key Finding | Citation |

|---|---|---|---|

| Halobenzenes | Pd/C, Aliquat 336, KOH(aq) | Promotes hydrodechlorination, inhibits hydrodebromination and hydrodeiodination. | core.ac.uk |

| Halogenated Ketones | Pd/C, Aliquat 336, KOH(aq) | >95% selective dehalogenation without reducing the carbonyl group. | core.ac.uk |

| 1,2,4,5-Tetrachlorobenzene | Pd/C, Aliquat 336, KOH(aq) | Significant improvement in conversion to benzene. | scispace.com |

Removal and Recovery of Phenolic Compounds from Aqueous Streams

Phenolic compounds are common and toxic pollutants in industrial wastewater. This compound chloride has been effectively used as an extractant for the removal and recovery of these compounds from aqueous streams through liquid-liquid extraction and emulsion liquid membrane (ELM) techniques.

In batch liquid-liquid extraction studies for the removal of phenol (B47542) from sebacic acid wastewater, Aliquat 336 demonstrated superior extraction capabilities compared to other solvents like 1-hexanol, 1-heptanol, and 1-octanol. researchgate.net At a solvent-to-wastewater ratio of 5:250 (v/v), phenol extraction efficiencies of 75-96% were achieved. researchgate.net

Emulsion liquid membrane (ELM) systems incorporating Aliquat 336 as a carrier have also been developed for phenol removal. In one study using an ELM with Aliquat 336 and Isodecanol as carriers, an 89.52% phenol removal was recorded under optimized conditions. ascelibrary.org A two-stage process was capable of reducing the phenol concentration from around 1,000 ppm to as low as 7-10 ppm. ascelibrary.org Another study investigated the removal of bisphenol A (BPA) using a supported liquid membrane with Aliquat 336 in 2-octanol, achieving about 89% recovery. mdpi.com

Table 6: Removal of Phenolic Compounds using this compound Chloride

| Phenolic Compound | Method | Key Finding | Citation |

|---|---|---|---|

| Phenol | Liquid-Liquid Extraction | 75-96% extraction from sebacic acid wastewater. | researchgate.net |

| Phenol | Emulsion Liquid Membrane | 89.52% removal; two-stage process reduced concentration to 7-10 ppm. | ascelibrary.org |

| Bisphenol A | Supported Liquid Membrane | ~89% recovery from aqueous solution. | mdpi.com |

Contributions to Gas Capture and Separation Technologies

Research on Carbon Dioxide Capture

This compound chloride, commercially known as Aliquat 336, is a quaternary ammonium salt that has been investigated for its potential role in carbon dioxide (CO2) capture technologies. While not typically used as a primary solvent for direct CO2 absorption, its application is more prominent as a component in advanced solvent systems and as a phase-transfer catalyst. Research in this area explores its ability to enhance the efficiency and regeneration of other CO2 capture agents.

Quaternary ammonium salts, as a class of compounds, are of significant interest in CO2 capture due to their ionic nature. researchgate.net Theoretical and experimental studies have shown that the presence of quaternary ammonium groups can facilitate rapid, selective, and reversible CO2 adsorption. researchgate.net The capture efficiency of the functional groups in quaternary ammonium-based materials can be high, approaching a near-stoichiometric reaction with CO2. researchgate.net

One area of investigation involves the use of quaternary ammonium-based ionic liquids (ILs) as novel CO2 sorbents. rsc.org These materials are noted for their high capacity, stability, and binding energy with CO2. rsc.org A key feature of these ILs is that their binding energy with CO2 can be adjusted by altering the hydration state, which allows for the sorbent to be regenerated through a "humidity swing" process. rsc.org Theoretical calculations have indicated that in these systems, the anion is the chemically preferential site for CO2 adsorption rather than the quaternary ammonium cation itself. rsc.org Water can play a promotional role in CO2 adsorption by lowering the energy barrier for proton transfer. rsc.org

Another approach involves the formation of semi-clathrate hydrates with quaternary ammonium salts for CO2 capture. acs.org For instance, research on tetrabutylammonium (B224687) bromide (TBAB), another quaternary ammonium salt, has been conducted to assess its potential in hydrate-based CO2 capture technology. acs.org

Specifically concerning this compound chloride (Aliquat 336), its application has been explored in the context of regenerating amine-based solvents, which are commonly used in industrial CO2 capture processes. researchgate.netgoogle.com During CO2 capture, amine solvents can degrade and form heat-stable salts (HSS), which reduce the CO2 absorption capacity of the solvent. researchgate.net Aliquat 336 has been used in a reactive extraction process to remove these HSS from the amine solution, thereby regenerating the solvent. researchgate.netgoogle.com In some applications, the Aliquat 336 is chemically modified, for example by replacing a portion of its chloride ions with hydroxyl ions, to enhance its extraction efficiency. google.comgoogle.com

The role of this compound chloride as a phase-transfer catalyst is also relevant. littleflowercollege.edu.in As a phase-transfer catalyst, it can facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic), which can be a crucial step in certain CO2 utilization or mineralization processes. phasetransfercatalysis.com For instance, in reactions involving a polar inorganic anion and a nonpolar medium like supercritical carbon dioxide, an organophilic quaternary ammonium catalyst such as Aliquat 336 can be beneficial. phasetransfercatalysis.com

The following table summarizes key research findings on the application of quaternary ammonium salts in CO2 capture technologies.

| Research Area | Quaternary Ammonium Compound | Key Findings |

| Ionic Liquid Sorbents | General Quaternary Ammonium-based ILs | The anion is the primary site for CO2 adsorption. Water can promote CO2 adsorption by reducing the proton transfer energy barrier. Regeneration is possible via a humidity swing. rsc.org |

| Polymeric Ionic Liquids (PILs) | Quaternary Ammonium-based PILs | These materials exhibit high capacity, stability, and binding energy for CO2. The anion is chemically preferred for CO2 capture. researchgate.net |

| Semi-Clathrate Hydrates | Tetrabutylammonium Bromide (TBAB) | Forms semi-clathrate hydrates that can be used for CO2 capture. The crystal phase can change upon CO2 enclathration. acs.org |

| Amine Solvent Regeneration | This compound Chloride (Aliquat 336) | Used in reactive extraction to remove heat-stable salts from amine solvents used in CO2 capture. researchgate.netgoogle.com OH- modified Aliquat 336 shows improved extraction efficiency. researchgate.net |

| Phase-Transfer Catalysis | This compound Chloride (Aliquat 336) | Can facilitate reactions between immiscible phases, which is relevant for CO2 utilization and mineralization. littleflowercollege.edu.inphasetransfercatalysis.com |

Theoretical and Computational Investigations of Methyltricaprylylammonium Systems

Molecular Modeling and Simulation of Ion-Pair Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in understanding the non-covalent interactions that govern the behavior of methyltricaprylylammonium with other ions. These simulations provide a detailed picture of the structure and dynamics of ion pairs at the atomic level.

Atomistic MD simulations can be employed to study the self-assembly and structure of ionic oligomers at interfaces, such as the oil-water interface where this compound often functions as a phase-transfer catalyst. osti.gov These simulations can reveal how the positively charged headgroup of the this compound cation induces ordering in solvent molecules like water. osti.gov The interactions between the this compound cation and various anions can be investigated by adding different salts to the simulated system. Such studies show that specific anions can partition to the interface and form ion pairs with the cation. osti.gov The formation of these ion pairs can neutralize the charge of the cation, influencing the packing and surface density of the alkyl tails. osti.gov

The strength and nature of these ion-pair interactions are influenced by factors such as the type of anion and the solvent environment. For instance, simulations can quantify the interaction energies between the this compound cation and different counter-ions.

| Ion Pair | Interaction Energy (kcal/mol) | Average Inter-ionic Distance (Å) | Simulation Environment |

|---|---|---|---|

| This compound-Chloride | -85.2 | 3.5 | Water/Toluene Interface |

| This compound-Bromide | -82.1 | 3.7 | Water/Toluene Interface |

| This compound-Nitrate | -78.5 | 4.0 | Water/Toluene Interface |

This table is generated based on typical interaction energies and distances observed in molecular dynamics simulations of similar quaternary ammonium (B1175870) salt systems and is for illustrative purposes.

These simulations provide valuable insights into how this compound functions as a phase-transfer catalyst, facilitating the movement of anions across immiscible liquid phases.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for elucidating the mechanisms of chemical reactions. nih.govrsc.orgmdpi.comimist.maresearchgate.net For this compound, DFT studies can be used to investigate the reaction pathways of processes where it acts as a catalyst or reagent.

These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the mapping of the potential energy surface of a reaction, identifying the most likely reaction mechanism. For example, in a nucleophilic substitution reaction catalyzed by this compound chloride, DFT can be used to model the interaction of the chloride ion with the substrate and the role of the quaternary ammonium cation in stabilizing the transition state.

DFT calculations can also provide insights into the stereoselectivity of reactions. By comparing the activation energies of different stereochemical pathways, the preferred route can be identified, explaining the observed product distribution. rsc.org

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Anion Exchange at Interface | DFT/B3LYP | 5.3 | Energy barrier for the exchange of the chloride anion of this compound with an anion from the aqueous phase. |

| Nucleophilic Attack | DFT/B3LYP | 15.8 | Activation energy for the attack of the transferred anion on the organic substrate in the organic phase. |

| Catalyst Regeneration | DFT/B3LYP | 3.1 | Energy barrier for the return of the this compound cation with the leaving group to the interface. |

This table presents hypothetical data representative of values obtained from DFT calculations for a typical phase-transfer catalyzed reaction and is for illustrative purposes.

These theoretical investigations are crucial for understanding the fundamental steps of the catalytic cycle and for the rational design of more efficient catalytic systems.

Kinetic Modeling and Mechanistic Simulations of Catalytic Processes

Kinetic modeling and mechanistic simulations are essential for understanding the macroscopic behavior of catalytic reactions involving this compound and for optimizing reaction conditions. These models are built upon the mechanistic insights obtained from experimental studies and quantum chemical calculations.

In the context of phase-transfer catalysis, where this compound is widely used, kinetic models describe the rates of the various steps in the catalytic cycle. core.ac.ukcore.ac.ukias.ac.inmdpi.com These steps typically include:

Mass transfer of reactants and the catalyst between the aqueous and organic phases.

Chemical reactions occurring in each phase and at the interface.

Regeneration of the catalyst.

A common approach is to develop a kinetic model based on the extraction mechanism, which involves the transfer of the reacting anion from the aqueous phase to the organic phase by the quaternary ammonium cation. mdpi.com The rate equations for each elementary step are formulated based on assumptions about the reaction mechanism. The parameters in these rate equations, such as rate constants and activation energies, are then determined by fitting the model to experimental data obtained under various reaction conditions.

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| Forward rate constant for anion exchange | k1 | 0.05 L mol-1 s-1 | Rate of transfer of the reactant anion to the organic phase. |

| Reverse rate constant for anion exchange | k-1 | 0.01 s-1 | Rate of return of the catalyst-product anion complex to the interface. |

| Rate constant for organic phase reaction | korg | 0.1 L mol-1 s-1 | Rate of the nucleophilic substitution in the organic phase. |

| Activation Energy for organic phase reaction | Ea,org | 65 kJ/mol | Energy barrier for the main reaction step. |

This table provides illustrative kinetic parameters for a hypothetical phase-transfer catalyzed reaction using this compound chloride, based on typical values found in the literature.

Mechanistic simulations, often based on these kinetic models, can then be used to predict the reaction outcome under different conditions, such as variations in temperature, reactant concentrations, and catalyst loading. This predictive capability is invaluable for process design, optimization, and scale-up in industrial applications.

Advanced Analytical and Characterization Methodologies for Methyltricaprylylammonium Research

Spectroscopic Techniques for Structural and Mechanistic Elucidation (e.g., NMR, IR)

Spectroscopic methods are fundamental in confirming the molecular structure of Methyltricaprylylammonium and investigating its interactions in chemical systems. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful for confirming the identity and purity of this compound. The ¹H NMR spectrum provides information on the different types of protons in the molecule. Key expected signals would include those for the methyl group attached to the nitrogen, the methylene (B1212753) groups of the long alkyl chains, and the terminal methyl groups of those chains. Studies on Aliquat 336 have utilized ¹H NMR to investigate molecular-level behavior and local organization in mixtures with other solvents. nih.gov For instance, the analysis of the organic extract of Aliquat 336 in chloroform (B151607) media through ¹H, ¹³C, and ¹⁵N NMR helps to understand anion exchange and ligand coordination. nih.gov High-resolution mass spectrometry (HR-MS) analysis has confirmed that commercial Aliquat 336 is a mixture, containing not only trioctylmethylammonium but also dioctyldecylmethylammonium, didecyloctylmethylammonium, and tridecylmethylammonium ions. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be characterized by strong C-H stretching vibrations from the numerous methylene and methyl groups of the caprylyl chains. The presence of the quaternary ammonium (B1175870) group itself is more difficult to observe directly, but its influence on adjacent bonds can be detected. IR spectroscopy has been effectively used to confirm the presence of adsorbed layers of quaternary ammonium salts on surfaces by observing changes in the substrate's characteristic peaks, such as the carbonyl (C=O) stretching frequency in polyurethane films after adsorption. researchgate.net

| Spectroscopic Technique | Application for this compound | Typical Information Obtained |

| ¹H NMR | Structural confirmation, purity assessment, study of molecular interactions. | Chemical shifts corresponding to methyl and alkyl chain protons. |

| ¹³C NMR | Structural confirmation, analysis of carbon backbone. | Chemical shifts for all unique carbon atoms in the structure. |

| IR Spectroscopy | Functional group identification, confirmation of adsorption on surfaces. | C-H stretching and bending vibrations from alkyl chains. |

Chromatographic Methods for Process Monitoring and Analysis (e.g., GC)

Gas Chromatography (GC) is a primary technique for the separation and quantification of volatile compounds. However, due to their ionic and non-volatile nature, quaternary ammonium salts like this compound cannot be directly analyzed by conventional GC. american.edu To overcome this, pyrolysis gas chromatography (Py-GC) is employed.

In this method, the sample is rapidly heated in the GC injector port (typically at 250-300°C). american.edujst.go.jp This high temperature causes the quaternary ammonium salt to decompose into smaller, volatile products that can then be separated on the GC column and detected. The thermal degradation can proceed via two main mechanisms: Hofmann elimination or nucleophilic substitution. american.edunih.gov

Hofmann Elimination: This pathway yields a tertiary amine and an alkene.

Nucleophilic Substitution: This is the more commonly reported mechanism for salts with a halide anion. The halide anion acts as a nucleophile, attacking a carbon atom adjacent to the nitrogen. For this compound chloride, this results in the formation of a tertiary amine (e.g., trioctylamine (B72094) or dioctylmethylamine) and an alkyl halide (e.g., methyl chloride or octyl chloride). nih.govresearchgate.net

These volatile degradation products produce sharp, reproducible peaks in the chromatogram. By coupling the GC to a mass spectrometer (GC-MS), the identity of these products can be confirmed, allowing for the unambiguous identification and quantification of the original quaternary ammonium compound in a sample. american.eduresearchgate.net This technique is rapid, with analysis times often under ten minutes, and can be used to determine both the cation and the corresponding anion in a single run. nih.govresearchgate.net

| Parameter | Value/Condition | Purpose |

| Technique | Pyrolysis Gas Chromatography (Py-GC/MS) | Analysis of non-volatile quaternary ammonium salts. |

| Injector Temperature | 250 - 300°C | To induce thermal degradation (pyrolysis) of the salt. jst.go.jp |

| Degradation Products | Tertiary amines (e.g., trioctylamine), Alkyl halides (e.g., methyl chloride) | Volatile analytes for GC separation and detection. nih.gov |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) | Identification and quantification of degradation products. jst.go.jp |

Electrochemical and Conductometric Characterization of Ionic Behavior

As an ionic compound, the electrochemical properties of this compound are critical to its function, particularly when used as an electrolyte or phase-transfer catalyst. Electrochemical and conductometric methods are used to quantify its behavior in solution.

Conductometry: This technique measures the electrical conductivity of a solution, which is directly related to the concentration and mobility of the ions present. Studies on Aliquat 336 have measured its electrical conductivity in various organic solvents. For instance, pure Aliquat 336 has a reported conductivity of 26.0 mS·cm⁻¹ at 25°C. researchgate.net The conductivity increases with temperature, a typical behavior for ionic liquids. researchgate.net By measuring conductivity as a function of concentration, researchers can understand ion association or aggregation. At low concentrations, the molar conductivity of Aliquat 336 has been shown to follow the cube root law predicted by the quasilattice model for ionic liquids. researchgate.net

Potentiometry: This method measures the potential difference between two electrodes in an electrochemical cell under zero-current conditions. It is the underlying principle of ion-selective electrodes (discussed in section 6.5) and can be used to determine the activity of specific ions. The transport properties of this compound, which are crucial for its role in extraction and catalysis, can be described by Arrhenius law, allowing for the calculation of activation energies for conductivity (Ea,Λ). researchgate.net

| Property | Reported Value for Aliquat 336 | Significance |

| Electrical Conductivity | 26.0 mS·cm⁻¹ at 25°C | Quantifies the ability to conduct electric current. researchgate.net |

| Temperature Dependence | Conductivity increases with temperature. | Characterizes the mobility of ions in the medium. researchgate.net |

| Concentration Dependence | Follows cube root law at low concentrations. | Provides insight into ion aggregation and interactions. researchgate.net |

Microscopic and Surface Analytical Techniques for Interfacial Studies

The surfactant nature of this compound leads it to adsorb at interfaces, forming films that are critical to its applications in phase-transfer catalysis and as an antimicrobial agent. Various techniques are used to study these interfacial layers.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms at a surface. It has been used to confirm the presence of adsorbed quaternary ammonium salts on substrates like polyurethane films. The detection of a distinctive N1s peak at a binding energy of around 402 eV is a clear indicator of the quaternary nitrogen (N⁺), confirming the adsorption of the molecule. researchgate.net

Atomic Force Microscopy (AFM): AFM is used to image surfaces at the nanoscale. It can be employed to visualize the morphology of adsorbed films of quaternary ammonium salts. Studies have used AFM to measure the thickness of adsorbed layers on surfaces like quartz, revealing how surface treatments can increase the amount of adsorbed material. researchgate.net In broader interfacial studies, AFM is a key tool for investigating the adsorption of ionic surfactants at solid/liquid interfaces. uwa.edu.au

These techniques are crucial for understanding how this compound molecules organize at an interface and interact with a surface, which is essential for designing effective coatings and catalysts.

Development of Ion-Selective Electrodes and Membrane Sensors

This compound and similar lipophilic quaternary ammonium salts are key components in the construction of ion-selective electrodes (ISEs), particularly for the detection of anions. encyclopedia.pub An ISE is a potentiometric sensor that generates a voltage proportional to the concentration of a specific ion in a solution. encyclopedia.pubhannainst.com

In a typical anion-selective ISE, this compound functions as an ionophore or ion-exchanger within a polymeric membrane, usually made of poly(vinyl chloride) (PVC). hannainst.comntsensors.com The lipophilic (oil-loving) alkyl chains anchor the molecule within the PVC membrane, while the positively charged quaternary ammonium center can reversibly bind with target anions from the sample solution at the membrane-sample interface. This ion-exchange process generates a potential difference across the membrane that is measured against a reference electrode. hannainst.com

These electrodes have been widely developed for the determination of nitrate (B79036) (NO₃⁻). encyclopedia.pubmdpi.com The performance of such an electrode is characterized by several parameters, including its linear range, detection limit, and selectivity over interfering ions.

| Parameter | Description | Relevance to this compound-based ISEs |

| Role of Compound | Ion-exchanger / Ionophore | The cationic headgroup reversibly binds target anions. |

| Membrane Matrix | Poly(vinyl chloride) (PVC) | Provides a stable, water-insoluble support for the ionophore. ntsensors.com |

| Target Analyte | Nitrate (NO₃⁻) | A common application for quaternary ammonium-based ISEs. mdpi.com |

| Principle of Operation | Potentiometry | Measures the potential generated by ion exchange at the membrane interface. hannainst.com |

| Performance Metric | Nernstian Response | The electrode potential changes logarithmically with ion concentration. mdpi.com |

Environmental Research Perspectives of Methyltricaprylylammonium

Studies on Environmental Transport and Partitioning

The environmental transport and partitioning of Methyltricaprylylammonium are largely governed by its molecular structure, which includes a positively charged nitrogen atom and long alkyl chains. These features influence its interaction with environmental matrices such as soil, sediment, and water.

As a cationic surfactant, this compound is expected to exhibit strong sorption to negatively charged surfaces prevalent in the environment, such as clay minerals and organic matter in soil and sediments. This strong adsorption significantly curtails its mobility in the subsurface. The partitioning behavior of a chemical between soil/sediment and water is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). A high Koc value indicates a greater tendency for a substance to adsorb to soil and organic matter, thus reducing its mobility. For QACs with long alkyl chains, such as this compound, high sorption is a well-documented characteristic.

Table 1: Factors Influencing the Environmental Partitioning of this compound

| Environmental Compartment | Key Interacting Component | Expected Partitioning Behavior | Rationale |

| Soil/Sediment | Clay Minerals, Organic Matter | High Sorption | The cationic nature of this compound leads to strong electrostatic attraction to negatively charged surfaces of clay and organic matter. The long alkyl chains contribute to hydrophobic interactions. |

| Water | Dissolved Organic Carbon (DOC) | Moderate Association | This compound may associate with dissolved organic matter in the water column, which can influence its transport and bioavailability. |

| Air | - | Low Volatility | As a salt, this compound has a very low vapor pressure and is not expected to partition significantly into the atmosphere. |

Research into Biotic and Abiotic Degradation Pathways in Environmental Systems (excluding toxicity studies)

The degradation of this compound in the environment can occur through both biological (biotic) and chemical (abiotic) processes. The persistence of this compound is determined by the rates of these degradation pathways.

Biotic Degradation:

The biodegradation of QACs is highly dependent on the specific chemical structure and environmental conditions. Generally, QACs with long alkyl chains are considered to be less readily biodegradable than those with shorter chains. Aerobic biodegradation is often the primary pathway for the breakdown of many QACs.

Research on other long-chain QACs, such as benzalkonium chlorides (BACs), has shown that the initial step in aerobic biodegradation often involves the enzymatic cleavage of the alkyl chains from the quaternary nitrogen atom, a process known as dealkylation. This initial transformation can significantly reduce the surface-active properties of the compound. Microorganisms from the genus Pseudomonas have been identified as being capable of degrading certain types of QACs. However, under anaerobic conditions, the biodegradation of QACs is generally reported to be very slow.

Specific studies on the biodegradation of this compound are limited. However, based on the general understanding of QAC biodegradation, it is anticipated that its degradation would be slow, particularly in anoxic environments like deep sediments.

Abiotic Degradation:

Abiotic degradation pathways for organic compounds in the environment primarily include hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of a compound with water. Quaternary ammonium (B1175870) compounds, being salts with a stable C-N bond, are generally resistant to hydrolysis under typical environmental pH conditions.

Photolysis: This is the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. Some QACs have been shown to be susceptible to indirect photolysis in natural waters. This process is mediated by reactive species, such as hydroxyl radicals, that are naturally present in sunlit surface waters. The half-lives for indirect photolysis of some QACs have been estimated to be in the range of days to weeks, suggesting that this could be a relevant degradation pathway in aquatic environments exposed to sunlight.

Table 2: Summary of Potential Degradation Pathways for this compound